(4-(Methylamino)phenyl)methanol
Overview
Description
(4-(Methylamino)phenyl)methanol: is an organic compound with the molecular formula C8H11NO . It is a derivative of phenylmethanol, where a methylamino group is attached to the para position of the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Methylation of Anilines: Another method involves the methylation of anilines with methanol catalyzed by cyclometalated ruthenium complexes.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the methods mentioned above can be scaled up for industrial applications, particularly the methylation of anilines, which is a well-established process in the chemical industry.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (4-(Methylamino)phenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form various amines.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, especially at the para position relative to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as sodium amide (NaNH2) and sodium hydride (NaH) are used for nucleophilic aromatic substitution reactions.
Major Products:
Oxidation: Formation of 4-(methylamino)benzaldehyde.
Reduction: Formation of 4-(methylamino)phenylmethane.
Substitution: Formation of various substituted phenylmethanols depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: (4-(Methylamino)phenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacological Research: The compound is studied for its potential pharmacological properties, including its role as a precursor in the synthesis of bioactive molecules.
Industry:
Chemical Manufacturing: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-(Methylamino)phenyl)methanol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the methylamino group can engage in nucleophilic and electrophilic interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
Comparison with Similar Compounds
Phenylmethanol: Lacks the methylamino group, making it less reactive in certain nucleophilic substitution reactions.
4-Methylaminobenzaldehyde: Contains an aldehyde group instead of a hydroxyl group, leading to different reactivity and applications.
4-(Methoxyphenyl)methanol: Contains a methoxy group instead of a methylamino group, affecting its chemical properties and reactivity.
Uniqueness:
Reactivity: The presence of both hydroxyl and methylamino groups in (4-(Methylamino)phenyl)methanol makes it uniquely reactive in various chemical reactions.
Applications: Its dual functional groups allow for diverse applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
[4-(methylamino)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-9-8-4-2-7(6-10)3-5-8/h2-5,9-10H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPBXQNDKIZRIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30478137 | |
Record name | Benzenemethanol, 4-(methylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30478137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181819-75-0 | |
Record name | Benzenemethanol, 4-(methylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30478137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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